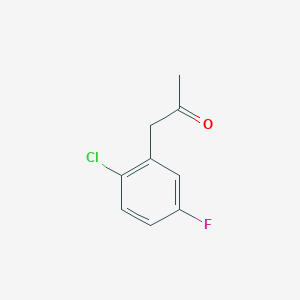1-(2-Chloro-5-fluorophenyl)propan-2-one
CAS No.:
Cat. No.: VC18110081
Molecular Formula: C9H8ClFO
Molecular Weight: 186.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8ClFO |
|---|---|
| Molecular Weight | 186.61 g/mol |
| IUPAC Name | 1-(2-chloro-5-fluorophenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H8ClFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3 |
| Standard InChI Key | CJPSJVYKVKDSFE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1)F)Cl |
Introduction
1-(2-Chloro-5-fluorophenyl)propan-2-one is an organic compound characterized by its unique structure, featuring a propan-2-one backbone with a chloro and fluorine substituent on the aromatic phenyl ring. Its molecular formula is C10H10ClF, and it belongs to the class of compounds known as ketones. The presence of halogen atoms (chlorine and fluorine) significantly influences its chemical properties and biological activity, making it a subject of interest in both synthetic organic chemistry and medicinal research.
Synthesis Methods
1-(2-Chloro-5-fluorophenyl)propan-2-one can be synthesized through several methods, with the Friedel-Crafts acylation being one of the most common approaches. In this method, 2-chloro-5-fluorobenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically requires anhydrous conditions to prevent hydrolysis of the catalyst.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Sodium borohydride | Methanol or lithium aluminum hydride in ether |
| Substitution | Sodium methoxide | Methanol |
Biological Activity and Applications
The biological activity of 1-(2-Chloro-5-fluorophenyl)propan-2-one is significant due to its structural features that allow it to interact with various biological targets. Studies have indicated that compounds with similar structures exhibit antimicrobial and anticancer properties. The halogen substituents may enhance binding affinity to specific receptors or enzymes, potentially leading to inhibition of certain biological pathways.
Potential Applications
-
Medicinal Research: The compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases.
-
Synthetic Organic Chemistry: Its unique structure and reactivity make it valuable for synthesizing complex molecules.
Interaction Studies
Interaction studies involving 1-(2-Chloro-5-fluorophenyl)propan-2-one focus on its binding affinity with various enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity, allowing it to interact effectively with biological macromolecules. Docking studies have indicated potential interactions with targets involved in metabolic pathways, suggesting avenues for therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-Chloro-5-fluorophenyl)propan-2-one, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(3-Chloro-5-fluorophenyl)propan-2-one | Similar halogen substitutions but different positions | May exhibit different biological activities due to structural variation |
| 1-(2-Chloro-4-fluorophenyl)propan-2-one | Different fluorine substitution position | Potentially different reactivity patterns |
| 4-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone | Contains multiple halogens | Enhanced biological activity due to multiple substitutions |
The uniqueness of 1-(2-Chloro-5-fluorophenyl)propan-2-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds. This makes it particularly valuable for research applications aimed at developing novel therapeutic agents and understanding biochemical interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume